

# Spectroscopic Profile of 2-Chloro-1,3-dinitrobenzene: A Technical Guide

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## Compound of Interest

Compound Name: 2-Chloro-1,3-dinitrobenzene

Cat. No.: B1198899

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-1,3-dinitrobenzene** (CAS No: 606-21-3), a key intermediate in the synthesis of various chemical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Chloro-1,3-dinitrobenzene**. Due to the limited availability of experimentally derived public data for this specific isomer, the NMR and Mass Spectrometry data are predicted based on established spectroscopic principles and data from analogous compounds. The IR data is based on publicly available spectra.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

<sup>1</sup>H NMR (Proton NMR)

Solvent: CDCl<sub>3</sub>, Reference: TMS (0 ppm)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~8.6 - 8.8	Doublet	~8-9	H-4
~8.3 - 8.5	Triplet	~8-9	H-5
~7.8 - 8.0	Doublet	~8-9	H-6

### $^{13}\text{C}$ NMR (Carbon-13 NMR)

Solvent:  $\text{CDCl}_3$

Chemical Shift ( $\delta$ , ppm)	Assignment
~148-152	C-1, C-3 ( $\text{C-NO}_2$ )
~135-138	C-2 ( $\text{C-Cl}$ )
~130-133	C-5
~125-128	C-4, C-6

## Infrared (IR) Spectroscopy Data

The following characteristic absorption bands are observed in the gas-phase IR spectrum of **2-Chloro-1,3-dinitrobenzene**.

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
1530-1550	Strong	Asymmetric $\text{NO}_2$ stretch
1340-1360	Strong	Symmetric $\text{NO}_2$ stretch
~850	Strong	C-N stretch
~740	Strong	C-Cl stretch
600-700	Medium-Strong	C-H out-of-plane bend

## Mass Spectrometry (MS) Data (Predicted)

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
202/204	High	[M] <sup>+</sup> (Molecular ion, showing isotopic pattern for Cl)
172/174	Medium	[M-NO] <sup>+</sup>
156/158	Medium	[M-NO <sub>2</sub> ] <sup>+</sup>
121	High	[M-NO <sub>2</sub> -Cl] <sup>+</sup>
75	Medium	[C <sub>6</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **2-Chloro-1,3-dinitrobenzene** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a clean, dry NMR tube.<sup>[1]</sup> A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm).<sup>[1]</sup>
- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 or 500 MHz) is used for analysis.
- Data Acquisition:
  - The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
  - For <sup>1</sup>H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Typically, 8 to 16 scans are acquired.

- For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: The acquired FID is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the internal standard.

## Infrared (IR) Spectroscopy

For a solid sample like **2-Chloro-1,3-dinitrobenzene**, several methods can be employed:

- Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded. This is a common and rapid method for obtaining IR spectra of solids.
- KBr Pellet Method: Approximately 1-2 mg of the sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FTIR spectrometer for analysis.
- Nujol Mull Method: A few milligrams of the finely ground sample are mixed with a drop of Nujol (mineral oil) to form a paste (mull).<sup>[2][3][4]</sup> The mull is then spread between two salt plates (e.g., NaCl or KBr) and the spectrum is recorded.<sup>[2][3][4]</sup> The characteristic peaks of Nujol must be subtracted or ignored in the final spectrum.<sup>[2][3][4]</sup>

The spectrum is typically recorded over the range of 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the empty accessory (for ATR) or the pure KBr pellet/salt plates is recorded and automatically subtracted from the sample spectrum.

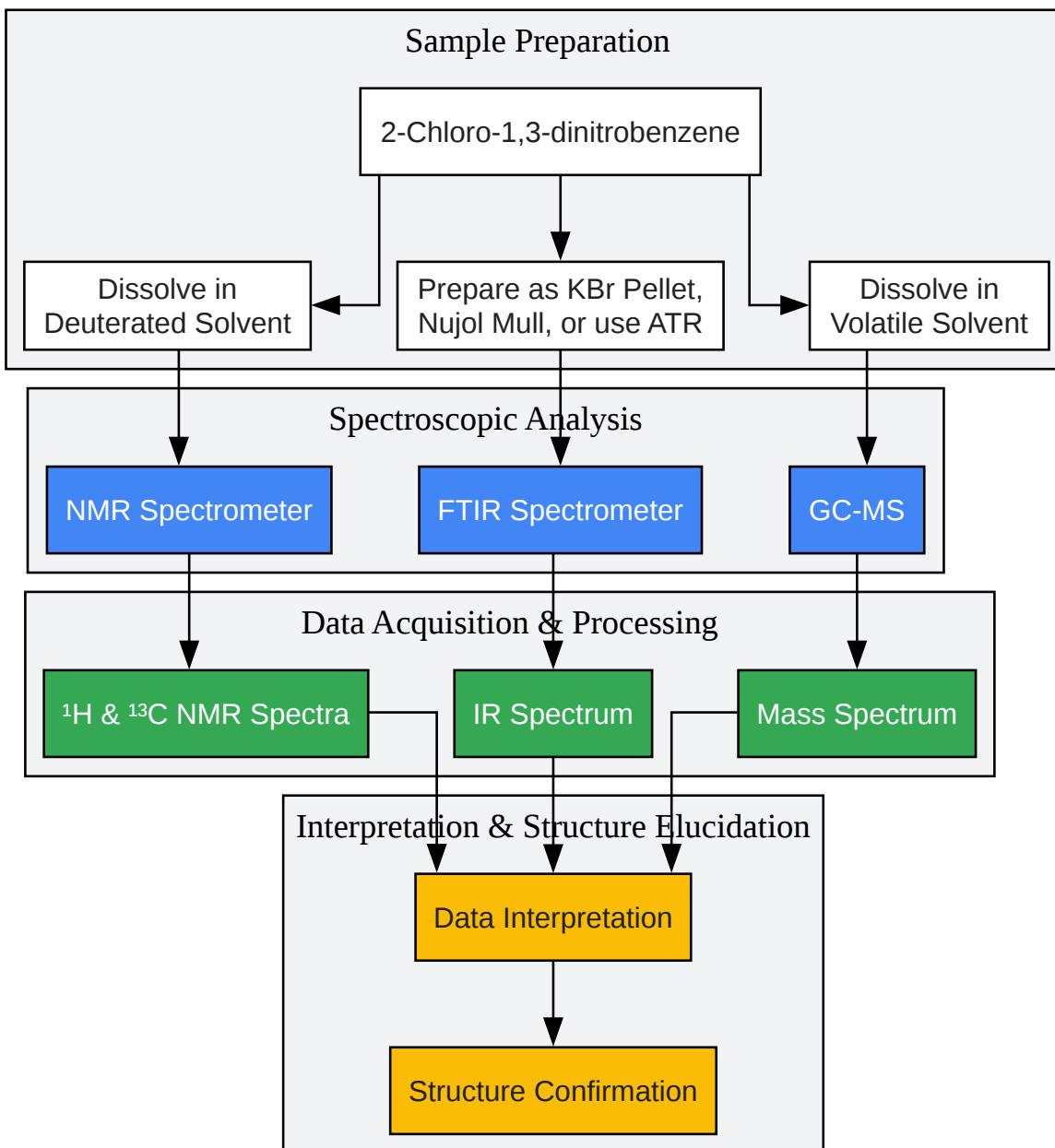
## Mass Spectrometry (MS)

- Sample Introduction: For a volatile compound like **2-Chloro-1,3-dinitrobenzene**, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample, dissolved in a volatile organic solvent, is injected into the GC. The components are separated based on their boiling points and retention times in the GC column.

- Ionization: As the sample elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method where high-energy electrons (typically 70 eV) bombard the sample molecules, causing them to ionize and fragment.[5]
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).[6]
- Detection: An electron multiplier or a similar detector records the abundance of each ion at a specific  $m/z$  value.
- Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ . The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern gives clues about its structure.[5]

## Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like **2-Chloro-1,3-dinitrobenzene**.



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